molecular formula C21H20N4O3S B10981448 N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10981448
M. Wt: 408.5 g/mol
InChI Key: ICEVMDFEOXHGSS-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound featuring multiple functional groups, including methoxy, oxadiazole, pyrrole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: Starting with a suitable precursor such as 5-methyl-1,3,4-oxadiazole, which can be synthesized from hydrazides and carboxylic acids under dehydrating conditions.

    Aromatic Substitution: The oxadiazole derivative can undergo electrophilic aromatic substitution to introduce the methoxy group.

    Amide Bond Formation: The substituted oxadiazole can then be coupled with 4-methoxy-3-aminophenyl derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Pyrrole and Thiophene Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can modify the structure to enhance its efficacy and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. For example, its thiophene and pyrrole rings are known for their conductive properties, making it useful in the production of organic semiconductors.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The oxadiazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzymes by mimicking natural substrates.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methoxyphenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide: Lacks the oxadiazole ring, which may reduce its biological activity.

    N-[4-methoxy-3-(1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide: Similar structure but without the methyl group on the oxadiazole ring, potentially affecting its reactivity and binding affinity.

Uniqueness

The presence of the 5-methyl-1,3,4-oxadiazole ring in N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide adds unique steric and electronic properties, potentially enhancing its biological activity and making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C21H20N4O3S/c1-14-23-24-21(28-14)17-11-16(5-6-19(17)27-2)22-20(26)12-18(15-7-10-29-13-15)25-8-3-4-9-25/h3-11,13,18H,12H2,1-2H3,(H,22,26)

InChI Key

ICEVMDFEOXHGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4)OC

Origin of Product

United States

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